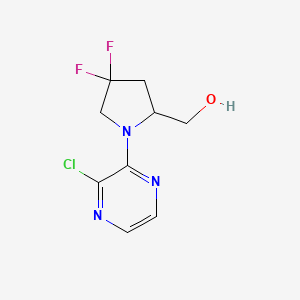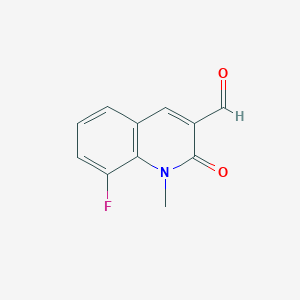
8-Fluoro-1-méthyl-2-oxo-1,2-dihydroquinoléine-3-carbaldéhyde
Vue d'ensemble
Description
8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde is a useful research compound. Its molecular formula is C11H8FNO2 and its molecular weight is 205.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche pharmaceutique
Ce composé est structurellement lié aux quinolones, une classe de composés connus pour leurs applications pharmaceutiques. Les antibiotiques fluoroquinolones, par exemple, sont des dérivés de la quinolone et sont utilisés pour traiter une variété d'infections bactériennes . La présence de l'atome de fluor en position 8 pourrait potentiellement améliorer l'activité biologique du composé, ce qui en fait un candidat pour le développement de nouveaux agents antibactériens.
Études d'inhibition enzymatique
Des composés similaires au 8-Fluoro-1-méthyl-2-oxo-1,2-dihydroquinoléine-3-carbaldéhyde ont été étudiés pour leur capacité à inhiber des enzymes telles que l'AChE (acétylcholinestérase), ce qui est pertinent dans le traitement de la maladie d'Alzheimer . Ce composé pourrait être étudié pour ses propriétés d'inhibition enzymatique, ce qui pourrait conduire à de nouveaux traitements pour les maladies neurodégénératives.
Activité anticancéreuse
Les dérivés de la quinoléine ont été étudiés pour leurs propriétés anticancéreuses. Les caractéristiques structurales de ce composé, en particulier le groupe 2-oxo, suggèrent qu'il pourrait être synthétisé en dérivés qui pourraient présenter des activités anticancéreuses. La recherche pourrait se concentrer sur la synthèse de nouveaux dérivés et le test de leur efficacité contre diverses lignées cellulaires cancéreuses .
Synthèse chimique d'hétérocycles
Le noyau quinoléine est un échafaudage précieux dans la synthèse de composés hétérocycliques. Ce composé pourrait être utilisé comme matériau de départ ou intermédiaire dans la synthèse d'une large gamme de composés hétérocycliques, dont certains pourraient avoir des activités biologiques uniques .
Mécanisme D'action
Target of Action
Many quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and DNA . The specific targets of “8-Fluoro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde” would depend on its specific structure and functional groups.
Mode of Action
Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, which can affect cellular processes.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could affect the production of certain metabolites .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound would depend on its specific chemical properties. Factors such as its size, charge, lipophilicity, and stability can affect its bioavailability and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound inhibits a key enzyme, it could lead to a decrease in the production of a certain metabolite, which could have downstream effects on cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and active at certain pH levels .
Propriétés
IUPAC Name |
8-fluoro-1-methyl-2-oxoquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2/c1-13-10-7(3-2-4-9(10)12)5-8(6-14)11(13)15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEGFOZJIRQPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2F)C=C(C1=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



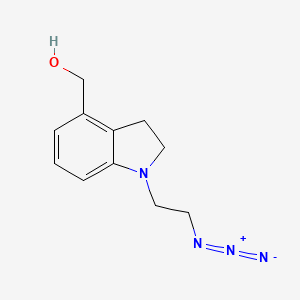
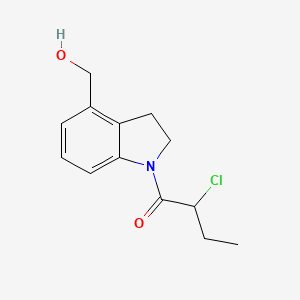
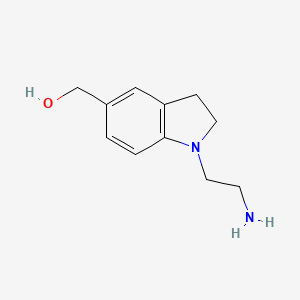

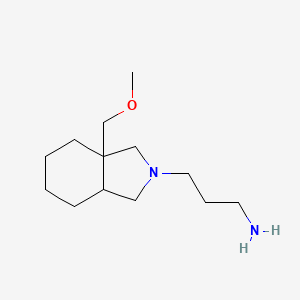
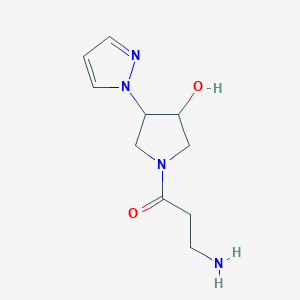
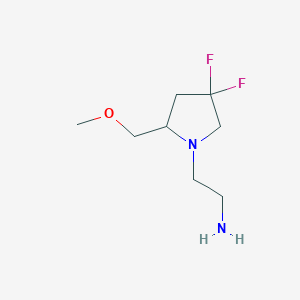
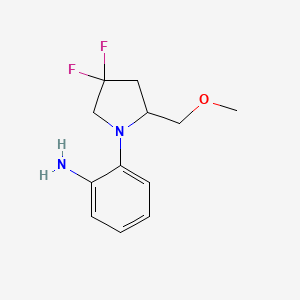
![octahydrobenzo[e][1,4]oxazepin-1(5H)-amine](/img/structure/B1478400.png)
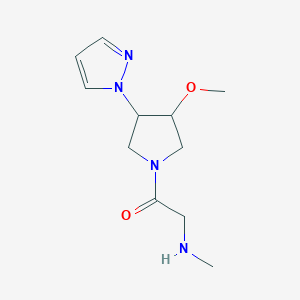

![5-aminohexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478405.png)
